molecular formula C12H15N5O B1450823 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1207046-60-3

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B1450823
M. Wt: 245.28 g/mol
InChI Key: TWEXCUAYJCHVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one, commonly referred to as 5-APCP, is a synthetic compound derived from pyrimidine. It is a member of the pyrazolone family and is known for its anti-inflammatory and anti-microbial properties. 5-APCP has been studied extensively for its potential applications in the medical, agricultural and chemical industries.

Scientific Research Applications

Synthetic Applications and Medicinal Chemistry

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to the structure of interest, is crucial in medicinal and pharmaceutical industries due to its broad synthetic and bioavailability applications. Research highlights the use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing pyranopyrimidine scaffolds. This synthesis approach is critical for developing lead molecules in drug discovery, demonstrating the potential utility of related compounds like 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

A significant aspect of scientific research involving pyrazolopyrimidines focuses on understanding the regio-orientation and regioselectivity in their synthesis. This research is vital for clarifying structural assignments in pyrazolo[1,5-a]pyrimidines, providing a foundation for further exploration of similar compounds in drug design and development (Mohamed & Mahmoud, 2019).

Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, similar in framework to the compound of interest, is a privileged structure in drug discovery, showing a wide range of medicinal properties. Research outlines its significance in developing drug-like candidates with anticancer, anti-infectious, and anti-inflammatory properties, highlighting its role in structure-activity relationship (SAR) studies. This underscores the compound's potential in crafting new therapeutics (Cherukupalli et al., 2017).

Synthesis of Pyrazole Heterocycles

Pyrazole-based heterocycles, including those related to 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one, play a crucial role in medicinal chemistry. Their synthesis through multi-component reactions or cyclization processes leads to compounds with diverse biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. This highlights the importance of pyrazole cores in generating biologically active compounds (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-6-7(2)14-12(15-11(6)18)17-10(13)5-9(16-17)8-3-4-8/h5,8H,3-4,13H2,1-2H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEXCUAYJCHVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
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2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
Reactant of Route 6
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

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